molecular formula C23H31N7O9 B12597589 L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine CAS No. 911427-94-6

L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine

Cat. No.: B12597589
CAS No.: 911427-94-6
M. Wt: 549.5 g/mol
InChI Key: RMIZJZVSJQEHFD-XSLAGTTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine is a synthetic tetrapeptide composed of histidine, two serine residues, glycine, and tyrosine. This sequence is provided for research applications and is not intended for diagnostic or therapeutic uses. The presence of tyrosine, a key amino acid involved in phosphorylation and signal transduction , and histidine, which can act as a coordinating ligand, suggests this peptide may be of interest in studies of metal ion chelation, protein-protein interactions, or as a substrate for various enzymes such as kinases . As a custom peptide, it serves as a crucial building block in life science research for investigating biochemical pathways. Researchers should conduct their own thorough characterization and analysis to determine the peptide's specific properties and suitability for their experiments. This product is strictly labeled "For Research Use Only" and must not be used for any personal, human, or veterinary applications.

Properties

CAS No.

911427-94-6

Molecular Formula

C23H31N7O9

Molecular Weight

549.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H31N7O9/c24-15(6-13-7-25-11-27-13)20(35)29-18(10-32)22(37)30-17(9-31)21(36)26-8-19(34)28-16(23(38)39)5-12-1-3-14(33)4-2-12/h1-4,7,11,15-18,31-33H,5-6,8-10,24H2,(H,25,27)(H,26,36)(H,28,34)(H,29,35)(H,30,37)(H,38,39)/t15-,16-,17-,18-/m0/s1

InChI Key

RMIZJZVSJQEHFD-XSLAGTTESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview : Solid-phase peptide synthesis is a widely used technique for synthesizing peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble resin.

Steps Involved :

  • Resin Preparation : The resin is functionalized with a linker that allows for the attachment of the first amino acid.

  • Amino Acid Coupling : Protected amino acids are sequentially added to the resin-bound peptide chain using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI).

  • Deprotection : After each coupling step, protecting groups are removed to allow for further extension of the peptide chain.

  • Cleavage and Purification : Once the desired sequence is achieved, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Liquid-Phase Synthesis

Overview : Liquid-phase synthesis methods can also be employed for the preparation of L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine, particularly when specific conditions or modifications are required.

Common Techniques :

  • Carbodiimide Coupling Method : In this method, amino acids are activated using carbodiimides, allowing them to couple in solution. This method can be more flexible in terms of reaction conditions but may require careful control to avoid side reactions.

  • Ammonolysis Reactions : This involves reacting protected amino acids with ammonia or ammonium salts under controlled conditions to form the desired peptide bond.

The following table summarizes the advantages and disadvantages of the primary methods for synthesizing this compound:

Method Advantages Disadvantages
Solid-Phase Peptide Synthesis High purity and yield; automation possible Requires specialized equipment; longer synthesis time
Liquid-Phase Synthesis Flexible conditions; suitable for complex sequences Lower yields; potential for side reactions

Recent studies highlight the significance of this compound in various applications:

  • Biochemical Research : The compound is used to study peptide interactions and their physiological effects, contributing to our understanding of protein function and signaling pathways.

  • Pharmaceutical Development : Due to its structural properties, it may serve as a lead compound in drug development targeting specific biological pathways.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Protein Synthesis and Structure

L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine can influence protein synthesis and stability. Tyrosine, in particular, is known for its role in stabilizing protein structures through hydrophobic interactions and hydrogen bonding. The incorporation of this peptide into proteins may enhance their structural integrity and functionality .

Table 1: Role of Tyrosine in Protein Interactions

PropertyDescription
HydrophobicityEnhances stability through interactions with nonpolar residues
Hydrogen BondingFacilitates proper folding and structural conformation
Phosphorylation PotentialModulates activity and interactions in signaling pathways

Neurotransmitter Synthesis

Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The inclusion of L-histidine may further influence neurotransmitter dynamics by modulating histamine levels, which can affect cognitive functions and mood regulation .

Case Study: Cognitive Effects of Amino Acid Depletion
A study investigated the cognitive effects of L-histidine depletion alongside L-tyrosine depletion. Results indicated that while L-histidine depletion affected motor-related processes, it did not significantly impair cognitive performance compared to controls . This suggests that the balance of these amino acids is crucial for optimal brain function.

Potential Therapeutic Uses

Research indicates that peptides like this compound could have therapeutic implications in treating conditions related to neurotransmitter imbalances, such as depression or anxiety disorders. The modulation of dopamine synthesis through tyrosine supplementation has been linked to improved mood and cognitive performance .

Table 2: Therapeutic Potential of Tyrosine

ConditionMechanism of ActionEvidence Source
DepressionIncreases dopamine synthesisEFSA
Anxiety DisordersModulates neurotransmitter levelsDrugBank
Cognitive ImpairmentEnhances cognitive functions through neurotransmitter balancePMC

Growth Media Supplementation

This compound may be used as a supplement in cell culture media to enhance cell growth and viability. The presence of tyrosine can improve the production of monoclonal antibodies by optimizing cellular metabolism and reducing oxidative stress .

Table 3: Effects of Tyrosine on Cell Culture

ParameterEffect
Cell ViabilityIncreased with tyrosine supplementation
Antibody ProductionEnhanced yield in monoclonal antibody cultures
Oxidative StressReduced levels when supplemented properly

Mechanism of Action

The mechanism of action of L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The histidine residue can coordinate with metal ions, while the serine and tyrosine residues can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine

  • Structural Difference : Substitution of one serine residue with alanine (replacing -OH with -CH₃).
  • No experimental data on its physicochemical or biological properties are available .

Glycyl-L-tyrosyl-L-seryl-L-isoleucyl-L-threonyl-L-seryl-L-histidyl-L-tyrosine

  • Structural Features : A heptapeptide (C₄₂H₅₈N₁₀O₁₄, MW 926.41) with overlapping residues (Tyr, Ser, His) but extended sequence .
  • Functional Contrast: Despite shared residues, its larger size and inclusion of isoleucine/threonine may confer distinct conformational stability or substrate specificity. No biological process associations are reported .

N-Lactoyl-tyrosine

  • Structural Modification: Tyrosine derivative with a lactoyl group (-O-CO-CH(OH)-CH₃) attached to the amino group .

3-Methyl-L-tyrosine

  • Structural Modification: Methylation at the 3-position of tyrosine’s phenolic ring .
  • Functional Impact : May hinder tyrosine’s participation in phosphorylation or receptor binding. Toxicological properties remain unstudied .

N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-...-L-valinamide

  • Structural Features : A 13-mer peptide with acetylated N-terminus and valinamide C-terminus (MW ~1,767) .
  • Safety Data: Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Safety Data
L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine C₂₃H₃₃N₇O₁₀ ~567 (calculated) His-Ser-Ser-Gly-Tyr sequence Not available
L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine C₂₂H₃₁N₇O₉ ~549 (calculated) Ala substitution reduces polarity No data
Glycyl-L-tyrosyl-L-seryl-...-L-tyrosine C₄₂H₅₈N₁₀O₁₄ 926.41 Extended chain with Ile/Thr No toxicity data
N-Lactoyl-tyrosine C₁₂H₁₅NO₅ Not provided Lactoyl-modified tyrosine No data
N-Acetyl-...-L-valinamide C₈₅H₁₁₉N₂₃O₁₉ 1,767 Acetylated N-terminus, complex sequence H302, H315, H319

Key Findings and Implications

  • Sequence Variants : Substitutions (e.g., Ser→Ala) or extensions significantly alter polarity, solubility, and interaction profiles.
  • Safety Profile : Longer peptides exhibit documented hazards (e.g., irritation), whereas smaller peptides like the target compound lack toxicity data, necessitating further study .

Biological Activity

L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine is a peptide composed of five amino acids, including histidine, serine, glycine, and tyrosine. This compound's biological activity is of significant interest due to its potential roles in various biochemical processes and therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

1. Structure and Properties

The structure of this compound influences its biological activity. The presence of tyrosine contributes to the compound's hydrophobic and polar characteristics, allowing it to interact with various biomolecules. The phenolic group in tyrosine plays a crucial role in mediating protein interactions and can undergo modifications such as phosphorylation, which is vital for signal transduction pathways .

2. Biological Functions

2.1 Neurotransmitter Synthesis
L-Tyrosine, a component of the peptide, is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Research indicates that supplementation with L-tyrosine can enhance cognitive performance under stress, suggesting that this compound may also have neuroprotective effects due to its tyrosine content .

2.2 Antioxidant Activity
The phenolic structure of tyrosine endows the peptide with antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage . This property may be beneficial in preventing neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects include:

  • Protein Interaction Modulation : The ability of tyrosine residues to participate in hydrogen bonding and hydrophobic interactions facilitates protein-protein interactions essential for cellular signaling.
  • Radical Scavenging : The antioxidant properties attributed to the phenolic group allow for the neutralization of reactive oxygen species (ROS), thus protecting cellular integrity from oxidative stress .
  • Neurotransmitter Regulation : By influencing dopamine synthesis pathways, this peptide may modulate mood and cognitive functions under stress .

5. Summary Table of Biological Activities

Biological ActivityMechanismReferences
Neurotransmitter SynthesisPrecursor for dopamine production
Antioxidant ActivityScavenging free radicals
Cognitive EnhancementImproves memory under stress
Protein InteractionModulates signaling pathways

6. Conclusion

This compound exhibits promising biological activities primarily due to its structural components, particularly the presence of tyrosine. Its potential roles in neurotransmitter synthesis, antioxidant defense, and modulation of protein interactions highlight its significance in both basic research and therapeutic applications. Further studies are warranted to explore its full range of biological effects and mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.